![molecular formula C16H16N2O4 B3982034 N-(2-nitrophenyl)-4-propoxybenzamide](/img/structure/B3982034.png)
N-(2-nitrophenyl)-4-propoxybenzamide
Overview
Description
N-(2-nitrophenyl)-4-propoxybenzamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. NPPB is a potent inhibitor of chloride channels and has been used in various research studies to elucidate the role of chloride channels in different physiological processes.
Mechanism of Action
The mechanism of action of NPPB involves the inhibition of chloride channels by binding to a specific site on the channel protein. NPPB has been shown to block the movement of chloride ions through the channel pore, thereby reducing the chloride conductance of the channel. The exact binding site of NPPB on the channel protein is not well understood, but it is thought to interact with the channel protein in a non-specific manner.
Biochemical and Physiological Effects
NPPB has been shown to have several biochemical and physiological effects in various cell types and tissues. NPPB has been shown to inhibit cell migration and proliferation in cancer cells by blocking the VRAC channel. NPPB has also been shown to reduce the swelling of astrocytes in the brain by inhibiting the VRAC channel. In addition, NPPB has been shown to inhibit the CFTR channel, which is responsible for the transport of chloride ions in the lung and other tissues. By inhibiting the CFTR channel, NPPB has been investigated as a potential therapeutic agent for cystic fibrosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPPB in lab experiments is its specificity for chloride channels. NPPB has been shown to inhibit several types of chloride channels, making it a useful tool for investigating the role of chloride channels in various physiological processes. However, one of the limitations of using NPPB is its potential for off-target effects. NPPB has been shown to interact with other ion channels and transporters, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on NPPB. One area of research is the development of more specific inhibitors of chloride channels that do not have off-target effects. Another area of research is the investigation of the role of chloride channels in various diseases such as cancer, cystic fibrosis, and neurological disorders. Finally, the development of NPPB derivatives with improved pharmacological properties may lead to the development of new therapeutic agents for these diseases.
Scientific Research Applications
NPPB has been widely used in scientific research to study the role of chloride channels in various physiological processes such as cell volume regulation, ion transport, and neuronal signaling. NPPB has been shown to inhibit several types of chloride channels, including the volume-regulated anion channel (VRAC), the cystic fibrosis transmembrane conductance regulator (CFTR), and the calcium-activated chloride channel (CaCC). By inhibiting these channels, NPPB has been used to investigate their role in various cellular processes such as cell migration, proliferation, and apoptosis.
properties
IUPAC Name |
N-(2-nitrophenyl)-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-11-22-13-9-7-12(8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOOPPNCJBZRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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